
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-BOC-Aminophenyl)-2-fluorobenzoic acid (also known as 4-BOC-AP-2-FB, 4-BOC-AP-FBA, and 4-BOC-AP-FBA-95%) is an organic compound that is increasingly being used in various scientific research applications. It is a white, crystalline solid with a molecular weight of 395.4 g/mol and a purity of 95%. 4-BOC-AP-2-FB has many unique properties that make it an advantageous compound for laboratory experiments.
科学的研究の応用
4-BOC-AP-2-FB is widely used in various scientific research applications. It is used in the synthesis of various organic compounds and pharmaceuticals. It is also used in the synthesis of heterocyclic compounds, such as 4-fluorobenzoyl derivatives, 4-amino-3-fluorobenzoyl derivatives, and 4-amino-3-fluorobenzoyl derivatives. It is also used in the synthesis of various polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB is used in the synthesis of various fluorescent dyes and in the preparation of various chromogenic substrates.
作用機序
The mechanism of action of 4-BOC-AP-2-FB is based on its ability to form covalent bonds with various organic compounds. 4-BOC-AP-2-FB is an electrophile, which means it can form covalent bonds with nucleophiles, such as amines, alcohols, and carboxylic acids. This allows it to form stable covalent bonds with various organic compounds, which makes it an effective reagent for the synthesis of various organic compounds.
Biochemical and Physiological Effects
4-BOC-AP-2-FB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, it has been found to inhibit the activity of other enzymes, such as phosphodiesterase and histone deacetylase. Furthermore, it has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
4-BOC-AP-2-FB has a number of advantages for laboratory experiments. It is a relatively inexpensive and easily accessible compound. Additionally, it is a highly reactive compound, which makes it an effective reagent for the synthesis of various organic compounds. However, it is important to note that 4-BOC-AP-2-FB is a highly toxic compound and should be handled with extreme caution. Additionally, it is important to note that 4-BOC-AP-2-FB has a relatively low solubility in water, which can limit its use in certain laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 4-BOC-AP-2-FB. One potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new pharmaceuticals. Another potential direction is the use of 4-BOC-AP-2-FB in the synthesis of new polymers and polysaccharides. Additionally, 4-BOC-AP-2-FB could be used in the synthesis of new fluorescent dyes and chromogenic substrates. Finally, 4-BOC-AP-2-FB could be used in the development of new anti-inflammatory and analgesic drugs.
合成法
4-BOC-AP-2-FB is synthesized from the reaction of 3-bromo-4-chlorobenzoic acid and 4-aminophenol in the presence of a base and a catalyst. This reaction is carried out in a three-necked round-bottom flask with a condenser, a thermometer, and a stirrer. The reaction begins with the addition of the 3-bromo-4-chlorobenzoic acid and 4-aminophenol to the flask. The mixture is heated to a temperature of 120-130°C and stirred for a period of 3-4 hours. During this time, the base and catalyst are added to the reaction mixture. After the reaction is complete, the product is cooled to room temperature. The product is then isolated by filtration and recrystallized from a suitable solvent.
特性
IUPAC Name |
2-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYGBPQNMQPAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




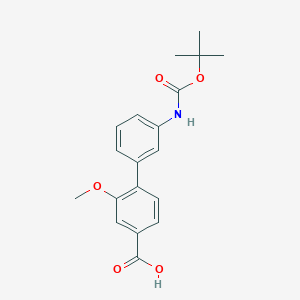

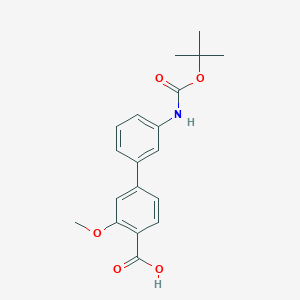
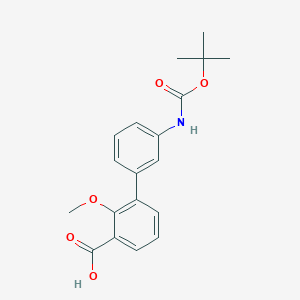
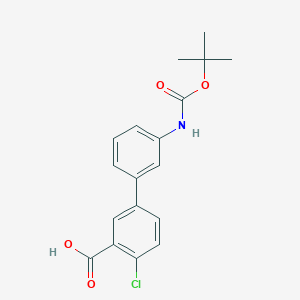
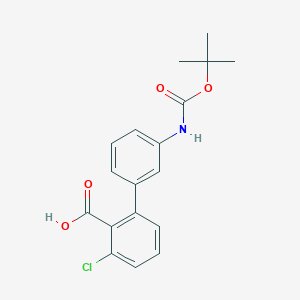
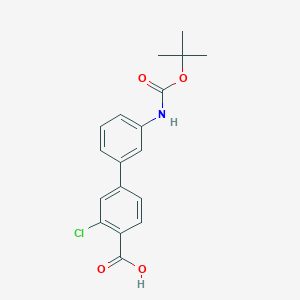
![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)


